molecular formula C11H9N3O3S B1619580 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 306935-90-0

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B1619580
CAS RN: 306935-90-0
M. Wt: 263.27 g/mol
InChI Key: DIRZWLIATNEVTJ-UHFFFAOYSA-N
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Description

“2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H9N3O3S . It is a nitro derivative of acetanilide .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide” consists of a thiazole ring attached to a nitrophenyl group and an acetamide group . The molecular weight of this compound is 263.272 Da .


Chemical Reactions Analysis

The synthesis of “2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide” involves several chemical reactions, including the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide, have been studied for their potential as antimicrobial agents. The presence of the nitrophenyl group can enhance the compound’s ability to inhibit the growth of various bacteria and fungi. For instance, similar compounds have been screened for in vitro antimicrobial activities against organisms like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .

Antitumor Properties

The structural motif of thiazole is often found in compounds with antitumor properties. Research has indicated that certain thiazole derivatives can exhibit cytotoxic activity against human tumor cell lines. This suggests that 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide could be explored for its potential effects on cancer cells .

Future Directions

The future directions for the research and development of “2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide” and its derivatives could include further exploration of their biological activities and potential applications in medicine, particularly in the treatment of diseases where these compounds have shown promising results, such as antimicrobial and anticancer activities .

properties

IUPAC Name

2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c12-10(15)5-11-13-9(6-18-11)7-1-3-8(4-2-7)14(16)17/h1-4,6H,5H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRZWLIATNEVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353183
Record name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306935-90-0
Record name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide

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